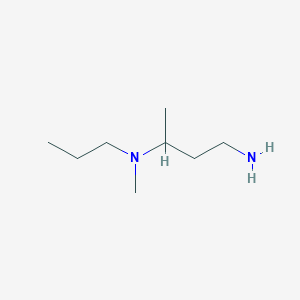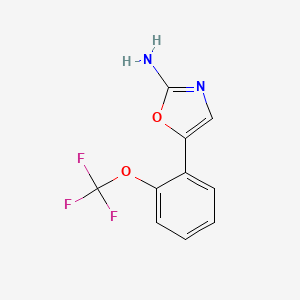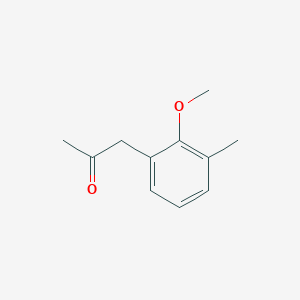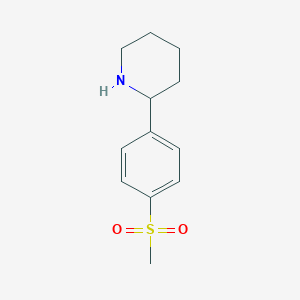![molecular formula C13H20N2 B13590139 1-[(2,3-Dimethylphenyl)methyl]piperazine](/img/structure/B13590139.png)
1-[(2,3-Dimethylphenyl)methyl]piperazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[(2,3-Dimethylphenyl)methyl]piperazine is a chemical compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their wide range of biological and pharmaceutical activities. This compound is characterized by the presence of a piperazine ring substituted with a 2,3-dimethylphenylmethyl group. It is used in various scientific research applications, particularly in the fields of chemistry, biology, and medicine.
准备方法
The synthesis of 1-[(2,3-Dimethylphenyl)methyl]piperazine can be achieved through several synthetic routes. One common method involves the cyclization of 1,2-diamine derivatives with sulfonium salts. The reaction between N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of a base such as DBU leads to the formation of protected piperazines. Deprotection of these piperazines followed by selective intramolecular cyclization yields the desired compound .
Another method involves the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions. The key step in this synthesis is the aza-Michael addition between the diamine and the in situ generated sulfonium salt .
化学反应分析
1-[(2,3-Dimethylphenyl)methyl]piperazine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents such as potassium permanganate and reducing agents like lithium aluminum hydride. Substitution reactions often involve nucleophiles such as halides or amines.
For example, oxidation of this compound with potassium permanganate can lead to the formation of corresponding ketones or carboxylic acids. Reduction with lithium aluminum hydride can yield amines or alcohols. Substitution reactions with halides can produce halogenated derivatives, while reactions with amines can form secondary or tertiary amines .
科学研究应用
1-[(2,3-Dimethylphenyl)methyl]piperazine has several scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it is employed in the study of biogenic amine transporters and their interactions with various substrates . In medicine, it is investigated for its potential therapeutic effects, particularly in the development of drugs targeting neurological disorders .
作用机制
The mechanism of action of 1-[(2,3-Dimethylphenyl)methyl]piperazine involves its interaction with molecular targets such as biogenic amine transporters. These transporters are responsible for the uptake and release of neurotransmitters in the brain. By modulating the activity of these transporters, the compound can influence neurotransmitter levels and, consequently, affect neurological functions .
相似化合物的比较
1-[(2,3-Dimethylphenyl)methyl]piperazine can be compared with other piperazine derivatives such as 1-(2,4-dimethylphenyl)piperazine and 1-(3-chlorophenyl)piperazine. While these compounds share a common piperazine core, they differ in their substituents, which can lead to variations in their biological activities and chemical reactivity .
1-(2,4-Dimethylphenyl)piperazine: Similar in structure but with a different substitution pattern, which may result in different pharmacological properties.
1-(3-Chlorophenyl)piperazine: Contains a chlorine substituent, which can significantly alter its chemical reactivity and biological activity.
属性
分子式 |
C13H20N2 |
|---|---|
分子量 |
204.31 g/mol |
IUPAC 名称 |
1-[(2,3-dimethylphenyl)methyl]piperazine |
InChI |
InChI=1S/C13H20N2/c1-11-4-3-5-13(12(11)2)10-15-8-6-14-7-9-15/h3-5,14H,6-10H2,1-2H3 |
InChI 键 |
AUYYHCNVODQPBL-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C(=CC=C1)CN2CCNCC2)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-((Allyloxy)carbonyl)-5-cyclobutyl-3-azabicyclo[3.1.1]heptane-1-carboxylic acid](/img/structure/B13590058.png)




![2-[(5-Chloropyrazin-2-yl)oxy]aceticacid](/img/structure/B13590093.png)
![tert-butylN-[3-(hydroxymethyl)oxan-3-yl]carbamate](/img/structure/B13590101.png)



![3-(3-methanesulfonylphenyl)-2,5-dimethyl-1H-pyrrolo[3,2-b]pyridine](/img/structure/B13590144.png)



